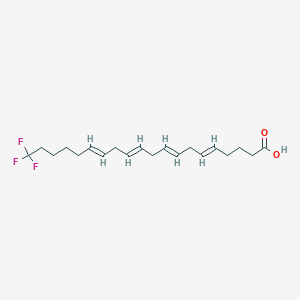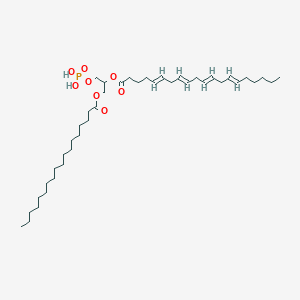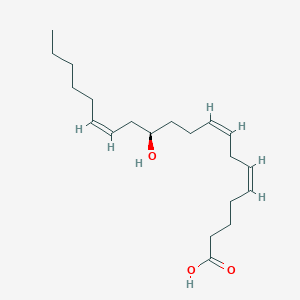
20,20,20-Trifluoroarachidonic acid
Overview
Description
20,20,20-Trifluoroarachidonic acid is a fluorinated derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the substitution of three hydrogen atoms with fluorine atoms at the 20th carbon position. The molecular formula of this compound is C20H29F3O2, and it has a molecular weight of 358.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20,20,20-Trifluoroarachidonic acid typically involves the fluorination of arachidonic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
20,20,20-Trifluoroarachidonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can produce hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or alkanes .
Scientific Research Applications
20,20,20-Trifluoroarachidonic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the reactivity and stability of fatty acids.
Biology: Researchers use it to investigate the role of fluorinated fatty acids in biological systems, including their metabolism and interaction with enzymes.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the modulation of inflammatory pathways.
Industry: It is used in the development of specialized materials and as a precursor for the synthesis of other fluorinated compounds
Mechanism of Action
The mechanism of action of 20,20,20-Trifluoroarachidonic acid involves its interaction with various molecular targets and pathways. It can be metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of bioactive metabolites. These metabolites can modulate inflammatory responses and other physiological processes by interacting with specific receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroarachidonic acid
- 6-Fluoroarachidonic acid
- 20,20,20-Trifluoroleukotriene B4
Uniqueness
20,20,20-Trifluoroarachidonic acid is unique due to the presence of three fluorine atoms at the 20th carbon position, which significantly alters its chemical and biological properties compared to other fluorinated arachidonic acid derivatives. This unique structure makes it a valuable tool for studying the effects of fluorination on fatty acid metabolism and function .
Properties
IUPAC Name |
(5E,8E,11E,14E)-20,20,20-trifluoroicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O2/c21-20(22,23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(24)25/h2-5,8-11H,1,6-7,12-18H2,(H,24,25)/b4-2+,5-3+,10-8+,11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUVZRKWEHSOFO-AETUKWRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115178-89-7 | |
| Record name | 20,20,20-Trifluoroarachidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















